molecular formula C13H16N2O B270361 N-(3-tert-butyl-4-cyanophenyl)acetamide

N-(3-tert-butyl-4-cyanophenyl)acetamide

Cat. No.: B270361
M. Wt: 216.28 g/mol
InChI Key: XDOYAQKUNRKKKS-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-4-cyanophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a tert-butyl group at the meta position (C3) and a cyano group at the para position (C4). Conversely, the cyano group is a strong electron-withdrawing moiety, which may influence electronic distribution, hydrogen bonding, and metabolic stability.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(3-tert-butyl-4-cyanophenyl)acetamide

InChI

InChI=1S/C13H16N2O/c1-9(16)15-11-6-5-10(8-14)12(7-11)13(2,3)4/h5-7H,1-4H3,(H,15,16)

InChI Key

XDOYAQKUNRKKKS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Crystalline Properties

The meta and para substituents on the phenyl ring significantly impact molecular packing, solubility, and crystallinity. Evidence from meta-substituted N-phenyl-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂) reveals that electron-withdrawing groups (e.g., Cl, NO₂) alter crystal lattice parameters and molecular asymmetry . For example:

  • N-(3-methylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit.
  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit due to steric effects .

The cyano group’s polarity could further modulate intermolecular interactions, distinguishing it from chloro or methyl analogs.

Table 1: Structural and Physical Properties of Selected Acetamides
Compound Substituents Key Physical Properties Reference
N-(3-tert-butyl-4-cyanophenyl)acetamide 3-tert-butyl, 4-cyano High lipophilicity, polar cyano group -
N-(3-methylphenyl)-2,2,2-TCA 3-methyl Monoclinic crystal, 1 molecule/unit
N-(3,5-dichlorophenyl)-2,2,2-TCA 3,5-Cl Triclinic system, 1 molecule/unit

Pharmacological Activities

Anticancer Potential

Phenoxy acetamide derivatives with methoxy or sulfonyl groups (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines . The tert-butyl and cyano groups in the target compound may enhance tumor penetration or target binding via increased lipophilicity and dipole interactions, though direct evidence is lacking.

Analgesic and Anti-inflammatory Activity

N-phenylacetamide sulphonamides, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, demonstrate analgesic efficacy comparable to paracetamol . The cyano group in the target compound could modulate COX-2 inhibition or inflammatory pathways differently compared to sulfonamide or methoxy substituents.

Receptor Specificity

Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils . The tert-butyl group’s bulkiness might hinder receptor binding compared to smaller substituents like bromo or methoxy.

Table 2: Pharmacological Profiles of Acetamide Derivatives
Compound Activity Key Findings Reference
N-(4-methoxyphenyl)-... (Compound 38) Anticancer IC₅₀ < 10 μM in MCF-7 cells
N-(4-Bromophenyl)-... (FPR agonist) FPR2 activation EC₅₀ = 0.8 μM for calcium mobilization
N-(3-fluorophenyl)-... (B2) Structural analog No reported activity

Chemical Stability and Reactivity

Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide are reported as photodegradation products of paracetamol, indicating susceptibility to light-induced decomposition . The cyano group in the target compound may confer greater stability under UV exposure compared to hydroxyl or chloro substituents.

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